molecular formula C6H11ClFNO2 B13476092 Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride

Cat. No.: B13476092
M. Wt: 183.61 g/mol
InChI Key: PPMHKPOGSWQSAN-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10FNO2·HCl. It is a derivative of cyclobutane, featuring an amino group and a fluorine atom attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom makes it a versatile intermediate for various synthetic and research applications .

Biological Activity

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride (commonly referred to as FACBC) is a synthetic amino acid analog that has garnered attention for its significant biological activity, particularly in the field of oncology. This article explores the compound's biological properties, mechanisms of action, and its applications in medical imaging, specifically positron emission tomography (PET).

Chemical Structure and Properties

This compound has a molecular formula of C7_7H12_{12}ClFNO2_2 and a molecular weight of approximately 183.61 g/mol. The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its unique properties among amino acid derivatives.

FACBC functions primarily as a radiotracer due to its preferential uptake in tumor tissues. This selectivity is attributed to its structural similarity to natural amino acids, which allows it to utilize amino acid transport systems commonly overexpressed in malignant cells. Studies indicate that the uptake of FACBC is significantly higher in tumor tissues compared to normal tissues, making it a valuable tool for non-invasive imaging techniques .

Tumor Localization

Research has demonstrated that FACBC exhibits substantial biological activity in tumor localization. In vivo studies have shown rapid accumulation of the compound in tumor tissues within minutes post-administration. For instance, one study reported that after just 5 minutes, FACBC showed preferential association with implanted gliosarcoma tissues in rats, with a tumor-to-non-tumor ratio exceeding 5:1 .

Clinical Trials and Case Studies

FACBC has been evaluated in multiple clinical trials for its efficacy in detecting various cancers, including prostate cancer. One notable study involved 611 PET scans using FACBC across six centers, which highlighted common physiologic uptake patterns and incidental findings relevant to cancer diagnosis .

Key Findings from Clinical Studies:

  • Uptake Patterns: The liver and pancreas exhibited the most intense uptake, while moderate activity was observed in salivary glands and bone marrow .
  • Prostate Cancer Case Study: A specific case involved a prostate cancer patient who underwent radiation treatment and subsequently had an FACBC scan, demonstrating significant localization of the tracer at the tumor site .

Comparative Analysis with Other Radiotracers

To understand the efficacy of FACBC compared to other radiotracers like 18F^{18}F-FDG (fluorodeoxyglucose), comparative studies have been conducted. These studies typically assess the uptake levels in various tumor types:

RadiotracerUptake in TumorsUptake in Normal TissueTumor-to-Normal Ratio
FACBCHighLow~6
18F^{18}F-FDGModerateModerate~3

The higher tumor-to-normal tissue ratio for FACBC suggests its superior selectivity for malignant tissues, enhancing its potential as a diagnostic tool .

Properties

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H

InChI Key

PPMHKPOGSWQSAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)F)N.Cl

Origin of Product

United States

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